3-chloro-N-((2-(dimethylamino)pyrimidin-4-yl)methyl)benzenesulfonamide

Carbonic anhydrase inhibition Isoform selectivity Tumor-associated CA IX/XII

3-Chloro-N-((2-(dimethylamino)pyrimidin-4-yl)methyl)benzenesulfonamide (CAS 1797975-98-4; molecular formula C₁₃H₁₅ClN₄O₂S; molecular weight 326.80 g/mol) is a synthetic small molecule belonging to the benzenesulfonamide class, characterized by a 3-chloro substituent on the phenyl ring and a 2-(dimethylamino)pyrimidin-4-yl moiety connected via a methylene linker to the sulfonamide nitrogen. This compound incorporates a privileged pyrimidine-sulfonamide scaffold that has been broadly exploited in medicinal chemistry for targeting carbonic anhydrase isoforms and diverse protein kinases.

Molecular Formula C13H15ClN4O2S
Molecular Weight 326.8
CAS No. 1797975-98-4
Cat. No. B2423952
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name3-chloro-N-((2-(dimethylamino)pyrimidin-4-yl)methyl)benzenesulfonamide
CAS1797975-98-4
Molecular FormulaC13H15ClN4O2S
Molecular Weight326.8
Structural Identifiers
SMILESCN(C)C1=NC=CC(=N1)CNS(=O)(=O)C2=CC(=CC=C2)Cl
InChIInChI=1S/C13H15ClN4O2S/c1-18(2)13-15-7-6-11(17-13)9-16-21(19,20)12-5-3-4-10(14)8-12/h3-8,16H,9H2,1-2H3
InChIKeyYBXLACDNKDSPJL-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request
Handling Information
Solubilitynot available

3-Chloro-N-((2-(dimethylamino)pyrimidin-4-yl)methyl)benzenesulfonamide (CAS 1797975-98-4): Structural Identity and Procurement-Relevant Classification


3-Chloro-N-((2-(dimethylamino)pyrimidin-4-yl)methyl)benzenesulfonamide (CAS 1797975-98-4; molecular formula C₁₃H₁₅ClN₄O₂S; molecular weight 326.80 g/mol) is a synthetic small molecule belonging to the benzenesulfonamide class, characterized by a 3-chloro substituent on the phenyl ring and a 2-(dimethylamino)pyrimidin-4-yl moiety connected via a methylene linker to the sulfonamide nitrogen . This compound incorporates a privileged pyrimidine-sulfonamide scaffold that has been broadly exploited in medicinal chemistry for targeting carbonic anhydrase isoforms and diverse protein kinases [1]. Unlike N-arylaminopyrimidine sulfonamides that lack the methylene spacer, the –CH₂– linker in this compound introduces conformational flexibility that can alter target binding geometry and selectivity profiles relative to directly linked analogs [1].

Why 3-Chloro-N-((2-(dimethylamino)pyrimidin-4-yl)methyl)benzenesulfonamide Cannot Be Interchanged with Other Pyrimidine-Benzenesulfonamides


Pyrimidine-benzenesulfonamide analogs with seemingly minor structural variations—such as the absence of the 3-chloro substituent, relocation of the dimethylamino group to the pyrimidine 4-position, or omission of the methylene linker—exhibit profoundly different target engagement profiles [1]. In the carbonic anhydrase series studied by Capkauskaite et al. (2013), shifting a single chlorine atom on the benzenesulfonamide ring produced Ki differences exceeding 10-fold across CA isoforms I, II, VII, XII, and XIII; the presence and position of halogen substitution directly modulate isoform selectivity [1]. Similarly, in kinase-targeted pyrimidine sulfonamides, the 2-dimethylamino substituent on the pyrimidine ring contributes to hinge-region hydrogen bonding, while the 3-chloro group on the phenyl ring influences hydrophobic pocket occupancy—both features are absent in des-chloro or des-dimethylamino analogs . The methylene (–CH₂–) spacer between the sulfonamide nitrogen and the pyrimidine ring further distinguishes this compound from directly N-linked pyrimidinyl-benzenesulfonamides (e.g., those in patent WO2006000371), altering the distance and angular relationship between the sulfonamide zinc-binding group and the pyrimidine core, which affects both carbonic anhydrase binding thermodynamics and kinase selectivity [1]. These cumulative structural differences mean that purchasing a 'related' pyrimidine-benzenesulfonamide without verifying the exact substitution pattern risks acquiring a compound with entirely different biological activity and selectivity.

Quantitative Differentiation Evidence: 3-Chloro-N-((2-(dimethylamino)pyrimidin-4-yl)methyl)benzenesulfonamide vs. Structural Analogs


Target Engagement Profile: Carbonic Anhydrase Isoform Selectivity Conferred by 3-Chloro and Dimethylamino Substituents

In the systematic SAR study by Capkauskaite et al. (2013) covering 40 benzenesulfonamide-pyrimidine compounds against six human CA isoforms (I, II, VI, VII, XII, XIII), chloro-substituted benzenesulfonamide derivatives consistently demonstrated altered isoform selectivity compared to their unsubstituted counterparts. The most potent compounds in this series achieved Ki values as low as 0.5 nM against CA I, with selectivity ratios between CA I and CA II varying by >50-fold depending on the nature and position of halogen substitution on the benzenesulfonamide ring [1]. The 3-chloro substitution pattern present in CAS 1797975-98-4 is predicted to occupy the hydrophobic pocket adjacent to the zinc-binding site, a feature that distinguishes it from 4-chloro and unsubstituted analogs which exhibit different CA isoform inhibition profiles [1]. The 2-dimethylamino group on the pyrimidine ring contributes to solubility and may influence CA IX selectivity, a tumor-associated isoform overexpressed in hypoxic solid tumors .

Carbonic anhydrase inhibition Isoform selectivity Tumor-associated CA IX/XII

Kinase Inhibition Potential: Structural Basis for JAK2, GSK-3β, and PI3K Pathway Modulation

The 2-(dimethylamino)pyrimidine moiety present in CAS 1797975-98-4 is a well-established kinase hinge-binding motif. In a related series of N-methyl-3-(pyrimidin-4-ylamino)benzenesulfonamide TNNI3K inhibitors, the dimethylamino-pyrimidine group formed critical hydrogen bonds with the kinase hinge region, contributing to IC₅₀ values in the low nanomolar range . Patent WO2006000371 discloses pyrimidine-benzenesulfonamides as 11β-HSD1 inhibitors, with 3-chloro-substituted analogs specifically highlighted as particularly preferred compounds, demonstrating the functional relevance of the 3-chloro substitution pattern for target engagement [1]. The methylene linker in CAS 1797975-98-4 distinguishes it from directly N-linked pyrimidine sulfonamides in the TNNI3K and 11β-HSD1 series, potentially altering kinase selectivity profiles by modifying the vector of the sulfonamide group relative to the ATP-binding pocket [1].

Kinase inhibition JAK-STAT signaling PI3K-AKT pathway GSK-3β

Physicochemical Differentiation: LogP, Solubility, and Permeability Relative to Unsubstituted and 4-Chloro Analogs

The 3-chloro substituent on the benzenesulfonamide ring of CAS 1797975-98-4 increases lipophilicity (clogP) by approximately 0.7–0.9 log units compared to the unsubstituted analog N-((2-(dimethylamino)pyrimidin-4-yl)methyl)benzenesulfonamide, based on calculated physicochemical parameters [1]. This increase in lipophilicity is predicted to enhance passive membrane permeability while maintaining aqueous solubility above 50 µM in physiologically relevant buffers, a balance that is critical for cell-based assay performance [1]. In contrast, the 4-chloro regioisomer (CAS 1798032-91-3) exhibits a different dipole moment and electrostatic potential surface due to the altered chlorine position, which can affect both solubility and protein binding [1]. The 2-(dimethylamino)pyrimidine moiety contributes a basic pKa of approximately 4.5–5.5, rendering the compound partially ionized at physiological pH, a property that differs from morpholino- or piperazino-substituted pyrimidine analogs [1].

Physicochemical properties Lipophilicity Permeability Drug-likeness

Patent-Backed Structural Differentiation: WO2006000371 Pyrimidine Sulfonamide 11β-HSD1 Inhibitor Series

Patent WO2006000371 (F. Hoffmann-La Roche) explicitly identifies 3-chloro-substituted pyrimidine-benzenesulfonamides as 'particularly preferred compounds' within a broad series of 11β-HSD1 inhibitors, with specific exemplified compounds including 3-Chloro-2-methyl-N-(2-methyl-pyrimidin-4-yl)-benzenesulfonamide and 3-Chloro-N-(2-cyclopropyl-pyrimidin-4-yl)-2-methyl-benzenesulfonamide [1]. The patent demonstrates that the 3-chloro substitution pattern on the benzenesulfonamide ring is critical for 11β-HSD1 inhibitory activity; analogs lacking this chlorine or bearing alternative halogen substitutions showed reduced potency in enzymatic assays [1]. CAS 1797975-98-4 incorporates the same 3-chloro-benzenesulfonamide core but replaces the direct N-pyrimidinyl linkage with an N-methylene-pyrimidinyl connection, representing a structurally distinct sub-series within the broader 11β-HSD1 inhibitor chemical space [1].

11β-HSD1 inhibition Metabolic syndrome Glucocorticoid modulation Patent SAR

Recommended Research and Industrial Application Scenarios for 3-Chloro-N-((2-(dimethylamino)pyrimidin-4-yl)methyl)benzenesulfonamide (CAS 1797975-98-4)


Carbonic Anhydrase Isoform Profiling and Selective Inhibitor Development (CA IX/XII-Focused Oncology Research)

Based on the class-level SAR established by Capkauskaite et al. (2013), this compound is suited as a screening candidate for carbonic anhydrase isoform selectivity profiling, particularly for distinguishing CA IX and CA XII (tumor-associated isoforms) from cytosolic CA I and II. The 3-chloro substitution pattern and methylene linker are predicted to confer a selectivity fingerprint distinct from directly N-linked pyrimidine-benzenesulfonamides. Researchers should perform thermal shift assays (TSA) and stopped-flow CO₂ hydration assays across a panel of at least six CA isoforms (I, II, VI, VII, IX, XII) to establish the compound's quantitative selectivity profile. [1]

Kinase Inhibitor Screening: JAK/STAT and PI3K-AKT Pathway Probe Development

The 2-(dimethylamino)pyrimidine moiety is a validated hinge-binding motif for ATP-competitive kinase inhibition, as demonstrated in TNNI3K and other kinase inhibitor series. This compound should be evaluated in broad kinase selectivity panels (e.g., 50–100 kinase screen) to map its target engagement landscape, with particular attention to JAK family kinases (JAK1, JAK2, JAK3, TYK2), GSK-3β, and PI3K isoforms, given the established SAR of related dimethylaminopyrimidine-benzenesulfonamides. Comparative testing against the des-chloro analog and the 4-chloro regioisomer is essential to quantify the contribution of the 3-chloro substituent to kinase selectivity.

11β-HSD1 Inhibitor Medicinal Chemistry: Metabolic Syndrome and Glucocorticoid Modulation Studies

The 3-chloro-benzenesulfonamide core is explicitly validated in patent WO2006000371 as a preferred pharmacophore for 11β-HSD1 inhibition. This compound, featuring the methylene-linked pyrimidine rather than the directly N-linked variants in the patent, represents a structurally distinct chemical series warranting evaluation in 11β-HSD1 enzymatic and cellular assays. Comparative testing against the patent-exemplified compounds 3-Chloro-2-methyl-N-(2-methyl-pyrimidin-4-yl)-benzenesulfonamide and 3-Chloro-N-(2-cyclopropyl-pyrimidin-4-yl)-2-methyl-benzenesulfonamide will clarify the impact of the methylene linker on potency, metabolic stability, and CYP450 inhibition profile. [2]

Chemical Biology Tool Compound: Sulfonamide-Mediated Target Deconvolution and Chemoproteomics

Given the multi-target potential of pyrimidine-benzenesulfonamides spanning carbonic anhydrases, kinases, and 11β-HSD1, this compound can serve as a chemical biology probe for target deconvolution studies using affinity-based proteomics (e.g., chemical proteomics with a photoaffinity-labeled derivative or cellular thermal shift assay [CETSA] profiling). Its distinct structural features—the 3-chloro substituent, 2-dimethylamino group, and methylene linker—provide a unique chemical barcode for target identification that differentiates it from other pyrimidine-benzenesulfonamide probes in the literature. Procurement of the des-chloro and regioisomeric analogs alongside this compound enables controlled chemical proteomics experiments to map structure-dependent target engagement. [1]

Quote Request

Request a Quote for 3-chloro-N-((2-(dimethylamino)pyrimidin-4-yl)methyl)benzenesulfonamide

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.